molecular formula C51H49N3O7 B1234530 (3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

Cat. No. B1234530
M. Wt: 815.9 g/mol
InChI Key: GVBLZGZNVFMXFB-RVKOZMQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione is a diarylheptanoid.

Scientific Research Applications

Spiro Heterocyclic Systems in Organic Chemistry

  • Study on Spiro Heterocyclization : Tutynina, Maslivets, and Maslivets (2014) explored spiro heterocyclization of similar compounds, highlighting the formation of new spiro heterocyclic systems structurally related to Vinca alkaloids. This process is significant in organic synthesis and medicinal chemistry (Tutynina, Maslivets, & Maslivets, 2014).

  • 1,3-Dipolar Cycloaddition Studies : Sukhotin, Kartsev, Aleksandrov, and Dolgushin (2005) synthesized tetrahydrospiropyrrolo[2,1-a]phthalazines via 1,3-dipolar cycloaddition, demonstrating the versatility of these reactions in synthesizing complex spiro compounds (Sukhotin, Kartsev, Aleksandrov, & Dolgushin, 2005).

  • Reaction with Substituted 1,3,3-Trimethyl-3,4-Dihydroisoquinolines : Racheva, Shklyaev, Rozhkova, and Maslivets (2007) investigated the reaction of similar heterocycles with substituted isoquinolines, which might be relevant to understanding the chemistry of our compound of interest (Racheva, Shklyaev, Rozhkova, & Maslivets, 2007).

Potential Applications in Drug Discovery

  • Synthesis and Physicochemical Study of Dispiro Compounds : Satheeshkumar, Montecinos, Vera, Rajendra Prasad, Kaminsky, and Salas (2020) synthesized and studied a novel dispiro compound, providing insights into the physicochemical properties and potential applications in drug discovery (Satheeshkumar, Montecinos, Vera, Rajendra Prasad, Kaminsky, & Salas, 2020).

  • Investigation of Synthesis and Cytostatic Activities : Yong, Ung, Pyne, Skelton, and White (2007) focused on the synthesis of spirocyclic-oxindole compounds and their cytostatic activities, highlighting the potential medicinal applications of such compounds (Yong, Ung, Pyne, Skelton, & White, 2007).

Chemical Synthesis and Structural Investigation

  • Structural Investigation of Dihydrooxazinones : Bolte (1995) investigated the crystal structures of dihydrooxazinones, which can be crucial for understanding the molecular structure and potential interactions of similar compounds (Bolte, 1995).

properties

Product Name

(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

Molecular Formula

C51H49N3O7

Molecular Weight

815.9 g/mol

IUPAC Name

(3S,3'S,4'R,6'S,8'R,8'aR)-8'-(azocane-1-carbonyl)-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

InChI

InChI=1S/C51H49N3O7/c1-59-38-26-23-34(24-27-38)21-22-35-25-28-41-40(33-35)51(50(58)52-41)43(48(56)53-29-13-3-2-4-14-30-53)45-49(57)61-46(37-17-9-6-10-18-37)44(36-15-7-5-8-16-36)54(45)47(51)39-19-11-12-20-42(39)60-32-31-55/h5-12,15-20,23-28,33,43-47,55H,2-4,13-14,29-32H2,1H3,(H,52,58)/t43-,44-,45-,46+,47+,51-/m1/s1

InChI Key

GVBLZGZNVFMXFB-RVKOZMQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C#CC2=CC3=C(C=C2)NC(=O)[C@@]34[C@H]([C@@H]5C(=O)O[C@H]([C@H](N5[C@H]4C6=CC=CC=C6OCCO)C7=CC=CC=C7)C8=CC=CC=C8)C(=O)N9CCCCCCC9

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC3=C(C=C2)NC(=O)C34C(C5C(=O)OC(C(N5C4C6=CC=CC=C6OCCO)C7=CC=CC=C7)C8=CC=CC=C8)C(=O)N9CCCCCCC9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 2
Reactant of Route 2
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 3
Reactant of Route 3
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 4
Reactant of Route 4
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 5
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 6
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

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